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molecular formula C11H11ClO4 B8634872 Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate

Ethyl 3-(5-chloro-2-hydroxyphenyl)-3-oxopropanoate

Cat. No. B8634872
M. Wt: 242.65 g/mol
InChI Key: MDPRGWOMDSIXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06806288B1

Procedure details

The keto-ester (Step 1) (19.2 g, 79.1 mmol), was added to trifluoroacetic anhydride (67.2 mL, 49.9 g, 475.8 mmol), potassium carbonate (44 g, 318 mmol) and toluene (400 mL). This suspension was stirred at room temperature for 36 hours, then heated to reflux for 4 hours. After cooling to room temperature, the suspension was poured over rapidly stirred (mechanical stirrer) ice (300 mL) and aqueous HCl (12 N, 50 mL). The resulting organic phase was separated from the clear mixture, was washed with water (5×500 mL), brine (1×500 mL), dried over MgSO4, filtered and concentrated in vacuo yielding tan solid which was dried under high vacuum. This sample was partially dissolved in heptane (100 mL) and ethyl acetate (12 mL) with heating on a steam bath, was filtered to remove insoluble material. The filtrate was allowed to cool to room temperature yielding the desired 4-oxo-4H-1-benzopyran as a fluffy tan solid (14.17 g, 56%): mp 106.7-108.6° C. This material was of suitable purity to use in the next step without further purification.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
67.2 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[CH:4][C:5]([OH:16])=[C:6]([C:8](=[O:15])[CH2:9][C:10](OCC)=O)[CH:7]=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O.C(=O)([O-])[O-].[K+].[K+].Cl>C1(C)C=CC=CC=1>[O:15]=[C:8]1[C:6]2[CH:7]=[CH:2][CH:3]=[CH:4][C:5]=2[O:16][CH:10]=[CH:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(CC(=O)OCC)=O)O
Name
Quantity
67.2 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
44 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This suspension was stirred at room temperature for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
the suspension was poured
CUSTOM
Type
CUSTOM
Details
The resulting organic phase was separated from the clear mixture
WASH
Type
WASH
Details
was washed with water (5×500 mL), brine (1×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
yielding tan solid which
CUSTOM
Type
CUSTOM
Details
was dried under high vacuum
DISSOLUTION
Type
DISSOLUTION
Details
This sample was partially dissolved in heptane (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
ethyl acetate (12 mL) with heating on a steam bath
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
to remove insoluble material
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
O=C1C=COC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 14.17 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 122.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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